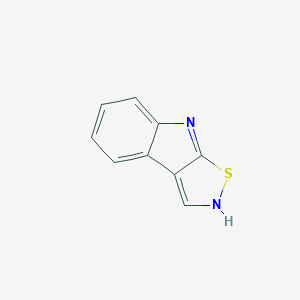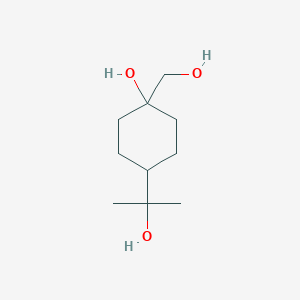![molecular formula C19H35ClO2Si2 B120168 1-(Chlorométhyl)-3,5-bis[[(1,1-diméthyléthyl)diméthylsilyl]oxy]benzène CAS No. 103929-85-7](/img/structure/B120168.png)
1-(Chlorométhyl)-3,5-bis[[(1,1-diméthyléthyl)diméthylsilyl]oxy]benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is an organic compound characterized by its unique structure, which includes a chloromethyl group and two tert-butyl-dimethylsilyl (TBDMS) protected hydroxyl groups attached to a benzene ring
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire dans la synthèse de molécules organiques complexes. Ses groupes éther silylés protègent les groupes hydroxyles réactifs lors de réactions chimiques, permettant des modifications sélectives de la molécule. Par exemple, il peut être utilisé dans la synthèse de produits naturels biologiquement actifs comme l'Indiacen A et B, qui présentent des propriétés anticancéreuses potentielles .
Recherche sur les propriétés thermophysiques
Le composé apparenté, (1,1-diméthyléthyl)benzène, a été largement étudié pour ses propriétés thermophysiques, qui sont essentielles dans la conception des procédés chimiques . Bien que n'étant pas exactement le même, le composé en question peut être utilisé dans des recherches similaires pour comprendre son comportement à différentes températures et pressions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Chloromethylation: The protected benzene derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The TBDMS groups can be removed under acidic or fluoride ion conditions to yield the corresponding diol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can range from azides, thiols, ethers, or amines.
Deprotected Diol: Removal of the TBDMS groups yields 3,5-dihydroxybenzyl chloride.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Protecting Group Chemistry: The TBDMS groups are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.
Biology and Medicine:
Drug Development: The chloromethyl group can be used to introduce various functional groups into biologically active molecules, potentially leading to new drug candidates.
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through nucleophilic substitution reactions.
Industry:
Material Science: The compound’s derivatives may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophile, making it susceptible to attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The TBDMS groups protect the hydroxyl functionalities during these reactions, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-3,5-dihydroxybenzene: Lacks the TBDMS protecting groups, making it more reactive but less stable in multi-step syntheses.
1-(Bromomethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: Similar structure but with a bromomethyl group, which can be more reactive in nucleophilic substitution reactions due to the better leaving ability of bromine.
Uniqueness: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is unique due to the combination of a reactive chloromethyl group and the protective TBDMS groups, allowing for selective reactions and protection of sensitive hydroxyl groups during complex synthetic procedures.
This compound’s versatility and reactivity make it a valuable tool in organic synthesis, with applications spanning multiple scientific disciplines.
Propriétés
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(chloromethyl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35ClO2Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMCNJAYSUMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35ClO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

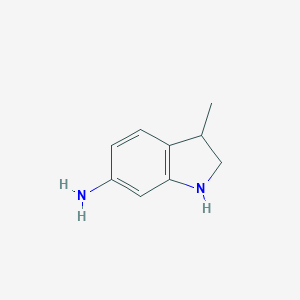
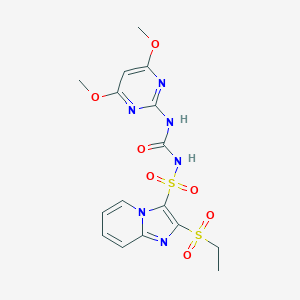
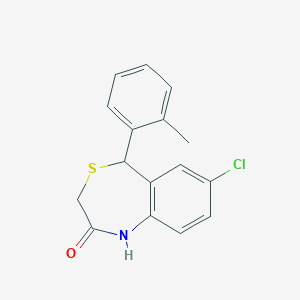
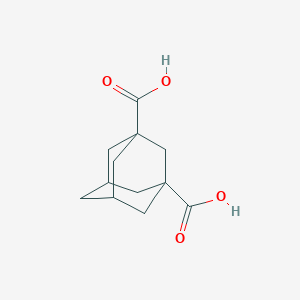
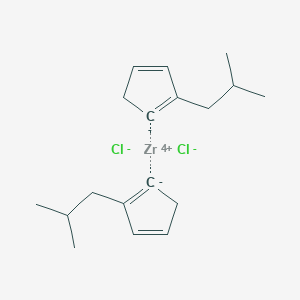
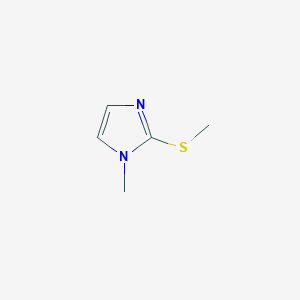
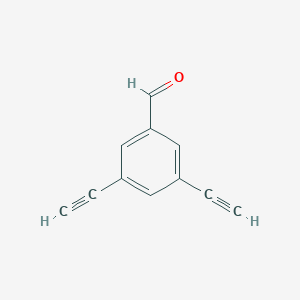
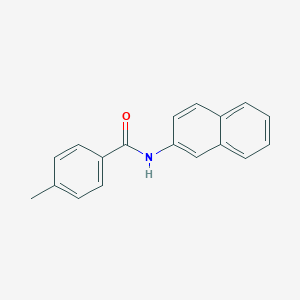
![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)
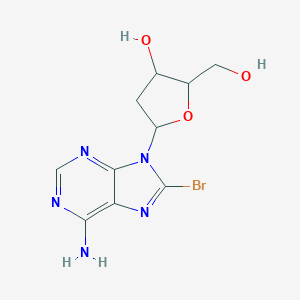
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
